molecular formula C7H13NO4S B12284564 1-(Isopropylsulfonyl)azetidine-3-carboxylic acid CAS No. 1339147-47-5

1-(Isopropylsulfonyl)azetidine-3-carboxylic acid

Cat. No.: B12284564
CAS No.: 1339147-47-5
M. Wt: 207.25 g/mol
InChI Key: LUETYMLEAQREEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of suitable precursors under controlled conditions to form the azetidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as catalytic reactions and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Isopropylsulfonyl)azetidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of azetidine derivatives .

Scientific Research Applications

1-(Isopropylsulfonyl)azetidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Isopropylsulfonyl)azetidine-3-carboxylic acid involves its interaction with molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The sulfonyl and carboxylic acid groups further enhance its reactivity and potential interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxylic acid: A simpler analog without the isopropylsulfonyl group.

    1-(Methylsulfonyl)azetidine-3-carboxylic acid: Similar structure with a methylsulfonyl group instead of isopropylsulfonyl.

    1-(Ethylsulfonyl)azetidine-3-carboxylic acid: Contains an ethylsulfonyl group instead of isopropylsulfonyl.

Uniqueness

1-(Isopropylsulfonyl)azetidine-3-carboxylic acid is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

1339147-47-5

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

1-propan-2-ylsulfonylazetidine-3-carboxylic acid

InChI

InChI=1S/C7H13NO4S/c1-5(2)13(11,12)8-3-6(4-8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

LUETYMLEAQREEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CC(C1)C(=O)O

Origin of Product

United States

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